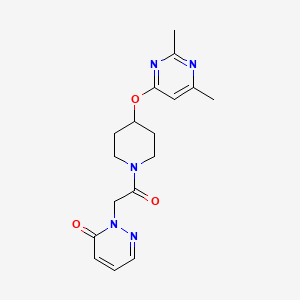

2-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Descripción

The compound 2-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a heterocyclic molecule featuring a pyridazin-3(2H)-one core linked via a 2-oxoethyl group to a piperidine ring substituted with a 2,6-dimethylpyrimidin-4-yloxy moiety. The 2,6-dimethylpyrimidinyl group may enhance metabolic stability, while the pyridazinone core could influence solubility and hydrogen-bonding capacity .

Propiedades

IUPAC Name |

2-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-12-10-15(20-13(2)19-12)25-14-5-8-21(9-6-14)17(24)11-22-16(23)4-3-7-18-22/h3-4,7,10,14H,5-6,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USURASBMWOZOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule featuring a pyrimidine core, which is often associated with diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 371.441 g/mol. The structure includes functional groups such as piperidine and oxoethyl moieties that are crucial for its biological interactions.

Antioxidant and Anti-inflammatory Properties

Research has indicated that compounds with similar structural features exhibit significant antioxidant and anti-inflammatory properties. For instance, derivatives of pyrimidine have been shown to scavenge free radicals and inhibit inflammatory pathways, making them potential candidates for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly phosphodiesterases (PDEs). PDE inhibitors are known to enhance intracellular levels of cyclic nucleotides, which can lead to various therapeutic effects including anti-inflammatory responses and improved cognitive functions . Preliminary studies suggest that this compound may act as a selective inhibitor of PDE4, which is implicated in inflammatory processes .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction with phosphodiesterases leads to increased levels of cyclic AMP (cAMP), thereby modulating signaling pathways associated with inflammation and immune responses .

Case Studies

- PDE4 Inhibition in Asthma Models : In vivo studies have demonstrated that selective PDE4 inhibitors reduce airway hyperreactivity in asthmatic models. The compound was shown to decrease eosinophil counts and improve lung histology in treated subjects .

- Neuroprotective Effects : Another study highlighted the neuroprotective potential of similar compounds in models of neurodegeneration. These compounds were able to enhance memory retention and cognitive function through modulation of cyclic nucleotide pathways .

Comparative Analysis

A comparative analysis with structurally related compounds reveals the unique biological profile of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Contains piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |

| Pyrimethamine | Pyrimidine derivative | Antiprotozoal activity |

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer activity |

This table illustrates how the target compound's structural elements contribute to its potential therapeutic applications across various fields.

Aplicaciones Científicas De Investigación

Pharmacological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

- Antioxidant Properties : Compounds containing pyrimidine and piperidine rings have shown significant antioxidant effects, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : The presence of the piperidine group is often linked to anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

- Anticancer Activity : Similar pyrimidine derivatives have been noted for their potential in cancer therapy, with mechanisms involving the inhibition of tumor growth and induction of apoptosis in cancer cells.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that can vary based on desired yield and purity. The following table summarizes some synthetic routes and their outcomes:

| Synthetic Route | Yield (%) | Key Steps |

|---|---|---|

| Route A | 64 | Multi-component reaction involving piperidine and pyrimidine derivatives. |

| Route B | 94 | One-pot reaction using environmentally friendly methods without catalysts. |

Comparative Analysis with Related Compounds

The following table compares the target compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Contains piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |

| Pyrimethamine | Antimalarial agent derived from pyrimidine | Antiprotozoal activity |

| 5-Fluorouracil | Anticancer agent used in chemotherapy | Anticancer activity |

Case Study 1: Antioxidant Activity

A study demonstrated that derivatives of pyrimidine compounds exhibited significant antioxidant activity in vitro. The tested compound showed an ability to scavenge free radicals effectively, indicating potential use as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

In preclinical trials, a related compound was observed to reduce inflammation markers in animal models of arthritis. This suggests that the target compound may also possess similar anti-inflammatory properties, warranting further investigation.

Case Study 3: Anticancer Potential

Research involving analogs of the target compound indicated promising results in inhibiting cancer cell proliferation. The mechanisms involved apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocyclic Substituents

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Key Observations:

Replacement with benzamide () introduces a hydrophobic aromatic group, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Piperidine Substituent Effects: The 2,6-dimethylpyrimidinyloxy group in the target compound provides electron-deficient aromatic character, favoring π-π stacking interactions. This contrasts with the sulfur-containing thiadiazole in , which introduces polarizable bonds but may increase metabolic susceptibility .

Molecular Weight and Solubility :

Q & A

Basic: What are the key considerations for synthesizing the compound with high purity?

Methodological Answer:

The synthesis of this compound requires careful optimization of reaction conditions, including solvent selection, temperature control, and catalyst use. For example:

- Piperidine coupling steps (as in ) often involve nucleophilic substitution or amidation reactions in polar aprotic solvents (e.g., dichloromethane) under basic conditions (e.g., NaOH) .

- Purification should employ column chromatography (silica gel, gradient elution) or recrystallization to remove unreacted intermediates. Impurity profiling (e.g., HPLC or LC-MS) is critical, as highlighted in pharmaceutical impurity standards () .

- Yield optimization may require stoichiometric adjustments or microwave-assisted synthesis, as demonstrated in pyridazinone derivatives () .

Basic: Which spectroscopic methods are most effective for characterizing the compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the pyridazinone and piperidine rings. For example, uses 1H NMR to verify substituent positions in thieno-pyrimidinones .

- HRMS : Validate molecular weight and fragmentation patterns (e.g., ESI-HRMS for accurate mass determination).

- X-ray crystallography : Resolve ambiguous stereochemistry or polymorphism (if crystalline forms are obtainable) .

Basic: What safety protocols are recommended for handling the compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ) .

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation steps.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis ( ) .

- Storage : Keep in sealed containers under dry, inert atmospheres (N2 or Ar) to prevent degradation .

Advanced: How can reaction mechanisms be elucidated for the formation of the compound under varying conditions?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-determining steps.

- Isotopic labeling : Use deuterated solvents or 13C-labeled reagents to trace bond formation (e.g., piperidine ring closure).

- Computational modeling : Apply density functional theory (DFT) to simulate transition states, as seen in pyrimidinone synthesis () .

Advanced: What strategies are effective in resolving polymorphic forms of the compound?

Methodological Answer:

- XRPD (X-ray powder diffraction) : Distinguish crystalline phases by Bragg peak patterns ( discusses polymorph characterization) .

- Thermal analysis : Use DSC/TGA to identify melting points and phase transitions.

- Solvent screening : Test crystallization in solvents with varying polarity (e.g., ethanol vs. acetonitrile) to induce different polymorphs.

Advanced: How can impurities in the compound be identified and quantified during synthesis?

Methodological Answer:

- HPLC with UV/Vis detection : Use C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate impurities ( list reference standards for similar compounds) .

- LC-MS/MS : Characterize unknown impurities via fragmentation patterns and high-resolution mass matching.

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways.

Advanced: What in vitro assays are suitable for evaluating the bioactivity of the compound?

Methodological Answer:

- Enzyme inhibition assays : Test activity against kinases or phosphatases using fluorescence-based substrates (e.g., ATPase-Glo™).

- Cellular viability assays : Use MTT or CellTiter-Glo® in cancer cell lines to assess cytotoxicity (align with ’s chemical biology training) .

- Binding affinity studies : Employ surface plasmon resonance (SPR) or ITC to measure interactions with target proteins.

Advanced: How to design a stability study for the compound under different storage conditions?

Methodological Answer:

- ICH guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) and long-term studies (25°C/60% RH).

- Analytical monitoring : Use HPLC to track degradation products and UV spectroscopy to assess hygroscopicity.

- Packaging optimization : Compare stability in amber glass vs. polymer containers to evaluate light sensitivity ( emphasizes airtight storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.